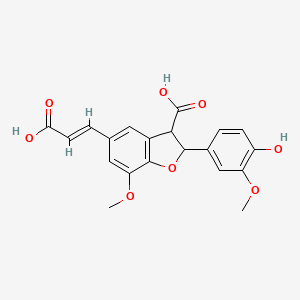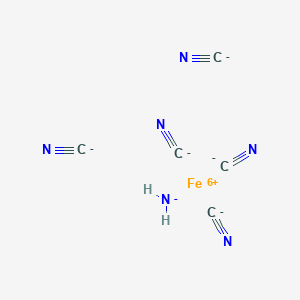
Antileishmanial agent-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-7 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. Leishmaniasis is a significant health problem in many developing countries, and current treatments often have severe side effects and limited efficacy. This compound represents a promising new approach to treating this disease by targeting specific biochemical pathways in the parasite.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-7 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through a series of reactions involving the condensation of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Antileishmanial agent-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Applications De Recherche Scientifique
Antileishmanial agent-7 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Leishmania parasites and other protozoan pathogens.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic infections.
Mécanisme D'action
The mechanism of action of Antileishmanial agent-7 involves targeting specific enzymes and biochemical pathways in the Leishmania parasite. The compound inhibits the activity of enzymes such as N-myristoyltransferase, which is essential for the survival and replication of the parasite . By disrupting these pathways, this compound effectively kills the parasite and prevents the progression of the disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Miltefosine: An oral antileishmanial agent that disrupts lipid-dependent cell signaling pathways.
Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane, causing cell lysis.
Pentamidine: An aromatic diamidine that interferes with DNA and RNA synthesis in the parasite.
Uniqueness
Antileishmanial agent-7 is unique in its specific targeting of N-myristoyltransferase, which is not a common target for other antileishmanial drugs. This specificity may result in fewer side effects and reduced potential for drug resistance compared to other treatments.
Propriétés
Formule moléculaire |
C20H18O8 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C20H18O8/c1-26-14-9-11(4-5-13(14)21)18-17(20(24)25)12-7-10(3-6-16(22)23)8-15(27-2)19(12)28-18/h3-9,17-18,21H,1-2H3,(H,22,23)(H,24,25)/b6-3+ |
Clé InChI |
JTHPLBUVRLOJBB-ZZXKWVIFSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |
SMILES canonique |
COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)

![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
